molecular formula C19H16N4O B1209440 Disperse Yellow 7 CAS No. 6300-37-4

Disperse Yellow 7

Cat. No.: B1209440
CAS No.: 6300-37-4
M. Wt: 316.4 g/mol
InChI Key: VGKYEIFFSOPYEW-UHFFFAOYSA-N
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Description

Disperse Yellow 7 is a synthetic dye belonging to the class of disperse dyes, which are primarily used for dyeing hydrophobic fibers such as polyester and acetate. The chemical structure of this compound is characterized by the presence of azo groups, which are responsible for its vibrant yellow color. The compound is known for its excellent lightfastness and sublimation fastness, making it a popular choice in the textile industry .

Biochemical Analysis

Cellular Effects

Disperse Yellow 7 has been shown to affect various types of cells and cellular processes. In aquatic organisms, exposure to this compound can induce cellular stress and interfere with androgen signaling and biosynthesis . The compound can also affect cell signaling pathways, gene expression, and cellular metabolism, leading to physiological alterations such as skeletal deformities and toxic cell effects .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The azo groups in this compound can undergo reduction reactions catalyzed by azoreductases, leading to the formation of aromatic amines. These amines can bind to proteins and enzymes, potentially inhibiting or activating their functions. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biochemical effects. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause persistent cellular stress and alterations in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild cellular stress and metabolic changes. At higher doses, this compound can induce toxic effects, including genotoxicity, carcinogenicity, and disruptions in spermatogenesis . Threshold effects have been observed, where certain dosages lead to significant adverse effects, highlighting the importance of dosage control in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as azoreductases. The reduction of azo bonds in this compound leads to the formation of aromatic amines, which can further participate in metabolic reactions. These reactions can affect metabolic flux and metabolite levels, potentially leading to changes in cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to penetrate cell membranes and accumulate in specific cellular compartments. This compound can bind to proteins and lipids, affecting its localization and accumulation within cells .

Subcellular Localization

This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can localize to various subcellular compartments, including the endoplasmic reticulum, mitochondria, and nucleus. These localizations can affect this compound’s activity and function, potentially leading to changes in cellular processes such as protein synthesis, energy production, and gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: Disperse Yellow 7 is synthesized through a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, typically aniline, in the presence of nitrous acid. The resulting diazonium salt is then coupled with a phenol or an aromatic amine to form the azo dye. The reaction conditions typically involve maintaining a low temperature to stabilize the diazonium salt and using an alkaline medium for the coupling reaction .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The dye is often produced in a finely dispersed form to enhance its application in dyeing processes. Dispersing agents are used to maintain the dye in a stable, dispersed state during production and application .

Chemical Reactions Analysis

Types of Reactions: Disperse Yellow 7 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Disperse Yellow 7 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in studies of azo dye synthesis and degradation.

    Biology: Employed in staining techniques for visualizing biological tissues.

    Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.

    Industry: Widely used in the textile industry for dyeing synthetic fibers. .

Comparison with Similar Compounds

Disperse Yellow 7 can be compared with other similar azo dyes such as:

Uniqueness: this compound is unique due to its balanced properties of lightfastness and sublimation fastness, making it suitable for a wide range of applications in the textile industry. Its relatively simple synthesis and cost-effectiveness also contribute to its widespread use .

Properties

IUPAC Name

2-methyl-4-[(4-phenyldiazenylphenyl)diazenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O/c1-14-13-18(11-12-19(14)24)23-22-17-9-7-16(8-10-17)21-20-15-5-3-2-4-6-15/h2-13,24H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKYEIFFSOPYEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064217
Record name C.I. Disperse Yellow 7
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6300-37-4
Record name Disperse Yellow 7
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Disperse Fast Yellow 4K
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disperse Yellow 7
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Record name Phenol, 2-methyl-4-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-
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Record name C.I. Disperse Yellow 7
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Record name 4-[[p-(phenylazo)phenyl]azo]-o-cresol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Disperse Yellow 7 (DY7)?

A1: this compound (DY7) has the molecular formula C19H16N4O and a molecular weight of 316.36 g/mol. [, , ]

Q2: What are some key spectroscopic characteristics of DY7?

A2: Key spectroscopic features of DY7 include:

  • 1H NMR: A signal at 8.16 ppm for aromatic protons near the azo (-N=N-) group, a peak at 4.0 ppm due to the CH-CONH group, and another signal at 8.16 ppm for the CONH amide proton. []
  • 13C NMR: Used in conjunction with 1H NMR to confirm the structure. []
  • FTIR: Provides information about functional groups present. []
  • UV-Vis: Shows a broad absorption band spanning from near-UV up to 650 nm, attributed to the presence of the nitro group and the size and intermolecular interactions of the chromophore. [] This technique is also useful for studying DY7's photoisomerization behavior. [, ]

Q3: Is DY7 compatible with polymer matrices, and what applications does this enable?

A3: Yes, DY7 exhibits good compatibility with various polymer matrices like poly(N-isopropyl acrylamide) (PNIPAM), poly(methyl methacrylate) (PMMA), and polycarbonate (PC). [, , ] This compatibility allows for the creation of:

  • Thermoresponsive and photoactive copolymers: PNIPAM-DY7 copolymers display both thermal and photoluminescence properties, making them suitable for applications like optical switching, optical information storage, and diffractive optical elements. []
  • Ultrathin nanocomposite films: Combining DY7 with polyhedral oligomeric silsesquioxanes (POSS) creates stable and uniform films with photoswitchable properties, potentially useful in nanometer-sized photoswitches and optical-limiting materials. []
  • Photoresponsive polymer materials: Supramolecular polymer-DY7 complexes facilitate photoinduced birefringence with high stability and surface-relief grating formation over a wide range of wavelengths, enabling applications in optics and photonics. [, ]

Q4: How does drawing affect the dye uptake of polypropylene (PP) films dyed with DY7?

A4: Drawing PP films generally increases the equilibrium dye sorption (M0) of DY7. This is attributed to the enhanced sorption in the amorphous side region between crystalline cores, which become rich in interfibrillar tie chains during drawing. [, ]

Q5: How does annealing temperature influence DY7 sorption in polyethylene single crystal mats?

A5: Annealing polyethylene single crystal mats at higher temperatures leads to increased equilibrium sorption of DY7. This is primarily attributed to enhanced sorption in the amorphous side region between crystalline cores, which becomes more accessible due to increased lamellar thickness during annealing. []

Q6: How does the thermal history of isotactic polypropylene films impact their DY7 sorption?

A6: Isothermal annealing of isotactic polypropylene films at higher temperatures generally leads to a slight increase in DY7 sorption. This is linked to enhanced sorption in the amorphous side region, attributed to the extended chain conformation of this region arising from distorted lattice chains. []

Q7: What is the effect of organic solvent treatments on the equilibrium sorption of DY7 in polypropylene films?

A7: Treatment with organic solvents like chlorobenzene and decalin generally increases DY7 sorption in polypropylene films, while treatment with ethylene glycol causes a slight decrease. The increase is attributed to enhanced sorption in the amorphous side region due to the removal of atactic fractions and low molecular weight components by the solvents. []

Q8: Does the type of disperse dye influence how its sorption in polyester/polyether block copolymer films is affected by annealing or drawing?

A8: Yes, the sorption behavior varies depending on the dye structure. For instance, annealing increases the equilibrium sorption of both DY7 and p-Aminoazobenzene, while drawing primarily affects DY7 sorption due to its long, rod-like structure, which has a higher affinity for the inter-fibrillar tie chains formed during drawing. []

Q9: What are the environmental concerns associated with DY7?

A9: DY7 raises concerns due to its presence in textile industry wastewater and its potential to degrade into toxic and potentially carcinogenic aromatic amines. [, , ] These amines can contaminate water bodies and pose risks to aquatic life and human health. [, ]

Q10: How is DY7 typically removed from wastewater?

A10: Various methods are employed for DY7 removal from wastewater, including:

  • Electrochemical Treatment: Electrooxidation using metal oxide-coated electrodes has shown promise in degrading DY7 in dye-house effluent. []

Q11: What are some alternative dyes to DY7 and their potential advantages?

A11: Research is ongoing to find safer and more environmentally friendly alternatives to DY7. These alternatives aim for:

    Q12: How is computational chemistry used in research related to DY7?

    A12: Computational methods can be applied to:

      Q13: What analytical techniques are commonly used to characterize and quantify DY7?

      A13: Commonly used techniques include:

      • High-Performance Liquid Chromatography (HPLC): HPLC allows for the separation and quantification of DY7 and its potential degradation products in complex mixtures like wastewater. []
      • UV-Vis Spectrophotometry: This technique is useful for quantifying DY7 based on its characteristic absorbance spectrum. []

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